1-(Cyclopropylmethyl)piperazine diHydrochloride
Overview
Description
1-(Cyclopropylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 and a molecular weight of 213.15 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)piperazine dihydrochloride typically involves the reaction of cyclopropylmethyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperazine derivatives .
Scientific Research Applications
1-(Cyclopropylmethyl)piperazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. As a derivative of piperazine, it is known to act as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, widely used as an anthelmintic agent.
N-Methylpiperazine: A derivative with a methyl group attached to the nitrogen atom.
N-Ethylpiperazine: A derivative with an ethyl group attached to the nitrogen atom.
Uniqueness
1-(Cyclopropylmethyl)piperazine dihydrochloride is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
1-(Cyclopropylmethyl)piperazine diHydrochloride (CPM-diHCl) is a piperazine derivative characterized by a cyclopropylmethyl substituent. Its molecular formula is C₈H₁₈Cl₂N₂, with a molecular weight of approximately 213.15 g/mol. This compound is primarily utilized in laboratory settings for research purposes and has garnered interest in medicinal chemistry due to its potential biological activities.
The biological activity of CPM-diHCl can be attributed to its structural features, particularly the piperazine ring, which is known for its ability to interact with various biological receptors. Preliminary studies suggest that CPM-diHCl may interact with serotonin receptors (5-HT) and dopamine receptors (D2), indicating potential roles in modulating mood and behavior.
Anticancer Potential
One significant application of CPM-diHCl is as an intermediate in the synthesis of Volasertib, a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition has emerged as a promising strategy for cancer treatment. Volasertib has shown efficacy against various cancers, including breast and lung cancer, by halting uncontrolled cell proliferation.
Interaction Studies
Interaction studies have highlighted the potential serotonergic activity of CPM-diHCl. The compound's binding affinity to serotonin and dopamine receptors suggests that it could influence neurotransmitter systems involved in mood regulation and other neurophysiological processes .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of CPM-diHCl compared to other piperazine derivatives:
Compound | Structure Features | Biological Activity |
---|---|---|
1-(Cyclopropylmethyl)piperazine diHCl | Cyclopropylmethyl group on piperazine | Potential serotonergic activity |
Piperazine | Basic piperazine structure | Anthelmintic properties |
1-(4-Fluorobenzyl)piperazine | Fluorobenzyl substituent | Psychoactive effects |
N-Methylpiperazine | Methyl substitution on nitrogen | Varying effects on neurotransmission |
The unique cyclopropylmethyl substitution in CPM-diHCl differentiates it from these similar compounds, potentially influencing its biological activity and applications in drug development.
Study on Serotonin Receptor Interaction
A study conducted to assess the interaction of CPM-diHCl with serotonin receptors demonstrated that the compound exhibited significant binding affinities. This interaction is hypothesized to play a role in modulating mood disorders, highlighting its potential therapeutic applications.
Anticancer Activity Assessment
Research evaluating the anticancer properties of derivatives synthesized from CPM-diHCl indicated promising results. In vitro assays showed that compounds derived from CPM-diHCl could inhibit cell proliferation in various cancer cell lines, showcasing IC50 values comparable to established anticancer agents .
Pharmacological Characterization
Pharmacological characterization studies have focused on the compound's ability to inhibit specific enzyme activities related to cancer progression. For instance, derivatives were tested against CDK enzymes, revealing their potential as effective inhibitors in cancer therapy.
Properties
IUPAC Name |
1-(cyclopropylmethyl)piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-8(1)7-10-5-3-9-4-6-10;;/h8-9H,1-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOERBUIHFQNXBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593429 | |
Record name | 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373608-42-5 | |
Record name | 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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